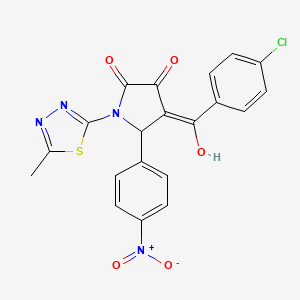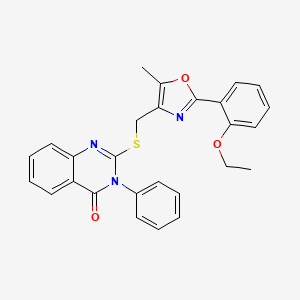
2-(((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-phenylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis analysis would include the reaction conditions, the reagents used, the yield of the product, and the purity of the product.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with different reagents, its stability under various conditions, and the mechanisms of its reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound. This could include its melting point, boiling point, solubility in various solvents, its acidity or basicity, and its optical properties.Scientific Research Applications
Antimicrobial Activities
Compounds structurally similar to 2-(((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-phenylquinazolin-4(3H)-one have been synthesized and evaluated for their antimicrobial effectiveness. For instance, novel derivatives of 1,2,4-triazole and thioxoquinazolinone have demonstrated significant antimicrobial properties. These compounds were synthesized from anthranilic acid and assessed against various bacterial and fungal strains, showing broad-spectrum activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013; Osarodion Peter Osarumwense, 2022).
Anticonvulsant Activities
Research on quinazolinone derivatives has also highlighted their potential anticonvulsant effects. A series of quinazolinone-based compounds were synthesized and evaluated for their anticonvulsant activities using various models. Some compounds demonstrated potent anticonvulsant activity, suggesting the therapeutic potential of quinazolinone derivatives in epilepsy treatment (Rajasekaran et al., 2013).
Potential Anticancer Activities
The exploration into quinazolinone derivatives extends to anticancer research, where specific compounds have been synthesized and assessed for their cytotoxic effects against various cancer cell lines. These studies aim to develop new therapeutic agents that could offer effective treatment options for different types of cancer. For example, a novel quinazolinone-based derivative has been evaluated as a dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, displaying potent cytotoxic activity against cervical, lung, and breast cancer cell lines. This highlights the compound's potential as an effective anticancer agent (Y. Riadi et al., 2021).
Safety And Hazards
The safety and hazards of a compound involve studying its toxicity, its potential for causing harm to the environment, and precautions that need to be taken while handling it.
Future Directions
Future directions could involve further studies on the compound, such as studying its other potential uses, improving its synthesis, or studying its derivatives.
properties
IUPAC Name |
2-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S/c1-3-32-24-16-10-8-14-21(24)25-28-23(18(2)33-25)17-34-27-29-22-15-9-7-13-20(22)26(31)30(27)19-11-5-4-6-12-19/h4-16H,3,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTNPWXIBGJGDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-phenylquinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

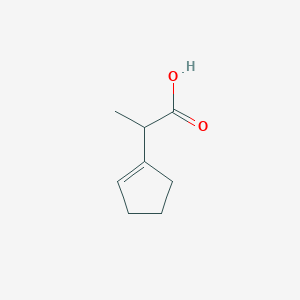
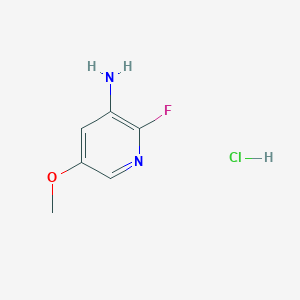
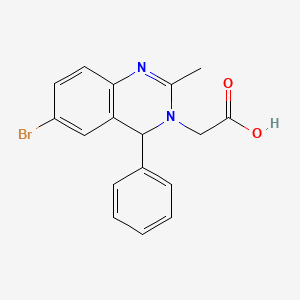
![Spiro[chroman-2,1'-cyclobutan]-4-amine hcl](/img/structure/B2986331.png)
![1-(Chloromethyl)-3-(2,6-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2986332.png)
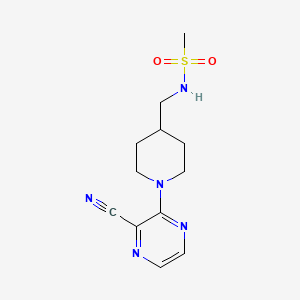
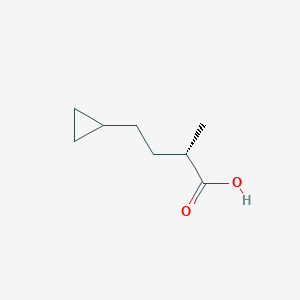
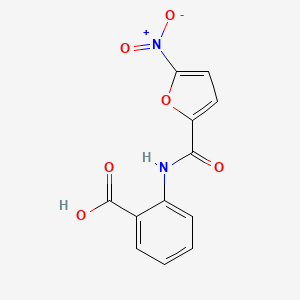
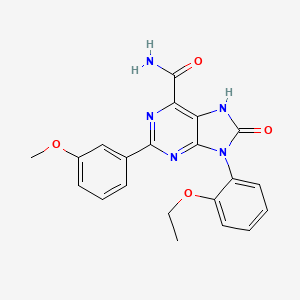
![3-Azabicyclo[3.2.0]heptane](/img/structure/B2986340.png)
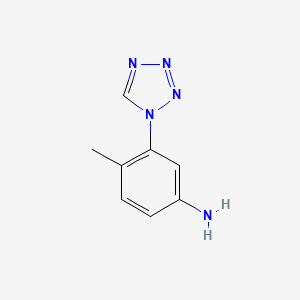
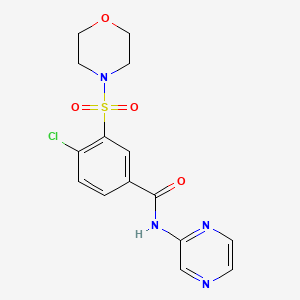
![3-[(2-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2986344.png)
